

A Comparative Analysis of 14-Anhydrodigitoxigenin: In Vitro vs. In Vivo Effects

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Compound of Interest

Compound Name: 14-Anhydrodigitoxigenin

Cat. No.: B3025973

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Introduction

14-Anhydrodigitoxigenin is a cardenolide and a derivative of digitoxin.^[1] As a member of the cardiotonic steroid family, its primary mechanism of action is the inhibition of the Na⁺/K⁺-ATPase enzyme, a critical protein pump involved in maintaining cellular ion gradients. This guide provides a comparative overview of the currently available scientific data on the in vitro and in vivo effects of **14-Anhydrodigitoxigenin**, with a focus on its potential therapeutic applications.

Data Presentation

In Vitro Effects: Na⁺/K⁺-ATPase Inhibition

The primary in vitro data available for **14-Anhydrodigitoxigenin** quantifies its effect on the Na⁺/K⁺-ATPase enzyme.

Compound	Target	Tissue Source	Concentration	% Inhibition
14-Anhydrodigitoxigenin	Na ⁺ /K ⁺ -ATPase	Guinea Pig Heart	10 µM	15% ^[1]

Comparison of Available Data: In Vitro vs. In Vivo

A significant disparity exists in the available research data for **14-Anhydrodigitoxigenin**, with a notable lack of in vivo studies and quantitative anti-cancer screenings.

Data Type	14-Anhydrodigitoxigenin	Digitoxin (Parent Compound) & Other Cardenolides
In Vitro Anti-cancer (IC50)	Data not available	Extensive data available for various cancer cell lines
In Vitro Na ⁺ /K ⁺ -ATPase Inhibition	Limited quantitative data available	Extensive data available
In Vivo Anti-tumor Efficacy	Data not available	Data available from preclinical animal models
In Vivo Cardiotonic Effects	Data not available	Well-characterized in animal models and human studies

Experimental Protocols

In Vitro Na⁺/K⁺-ATPase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound on Na⁺/K⁺-ATPase.

1. Enzyme Preparation:

- Isolate Na⁺/K⁺-ATPase from a suitable tissue source (e.g., porcine cerebral cortex, guinea pig heart).
- Homogenize the tissue in a buffered solution and perform differential centrifugation to obtain a microsomal fraction rich in the enzyme.
- Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

2. Assay Procedure:

- Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, KCl, and NaCl.
- Add the test compound (**14-Anhydrodigitoxigenin**) at various concentrations to the reaction mixture.
- Pre-incubate the enzyme preparation with the test compound for a specified time at 37°C.
- Initiate the enzymatic reaction by adding ATP.
- Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

3. Measurement of ATP Hydrolysis:

- Quantify the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is commonly done using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.
- Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm).

4. Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

In Vivo Tumor Growth Inhibition Study

The following is a generalized protocol for assessing the anti-tumor efficacy of a compound in a xenograft mouse model. No specific in vivo studies for **14-Anhydrodigitoxigenin** have been identified.

1. Cell Culture and Animal Model:

- Culture a human cancer cell line of interest (e.g., a lung adenocarcinoma line like A549) under standard conditions.
- Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.

2. Tumor Implantation:

- Harvest the cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
- Subcutaneously inject a defined number of cells (e.g., 5×10^6 cells) into the flank of each mouse.

3. Treatment Regimen:

- Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
- Administer the test compound (**14-Anhydrodigitoxigenin**) to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
- Administer a vehicle control to the control group.

4. Monitoring and Data Collection:

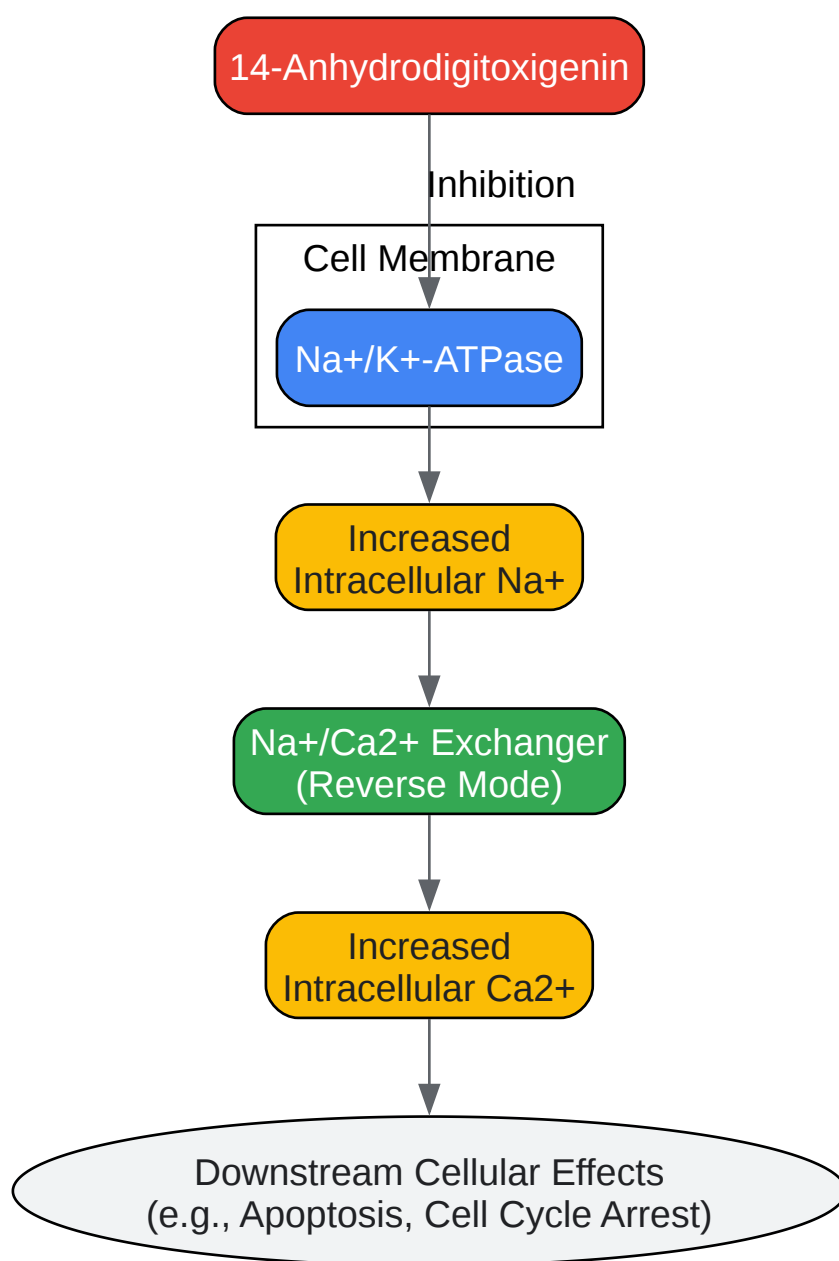
- Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

5. Data Analysis:

- Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the extent of tumor growth inhibition.
- Analyze the body weight data to assess the toxicity of the treatment.

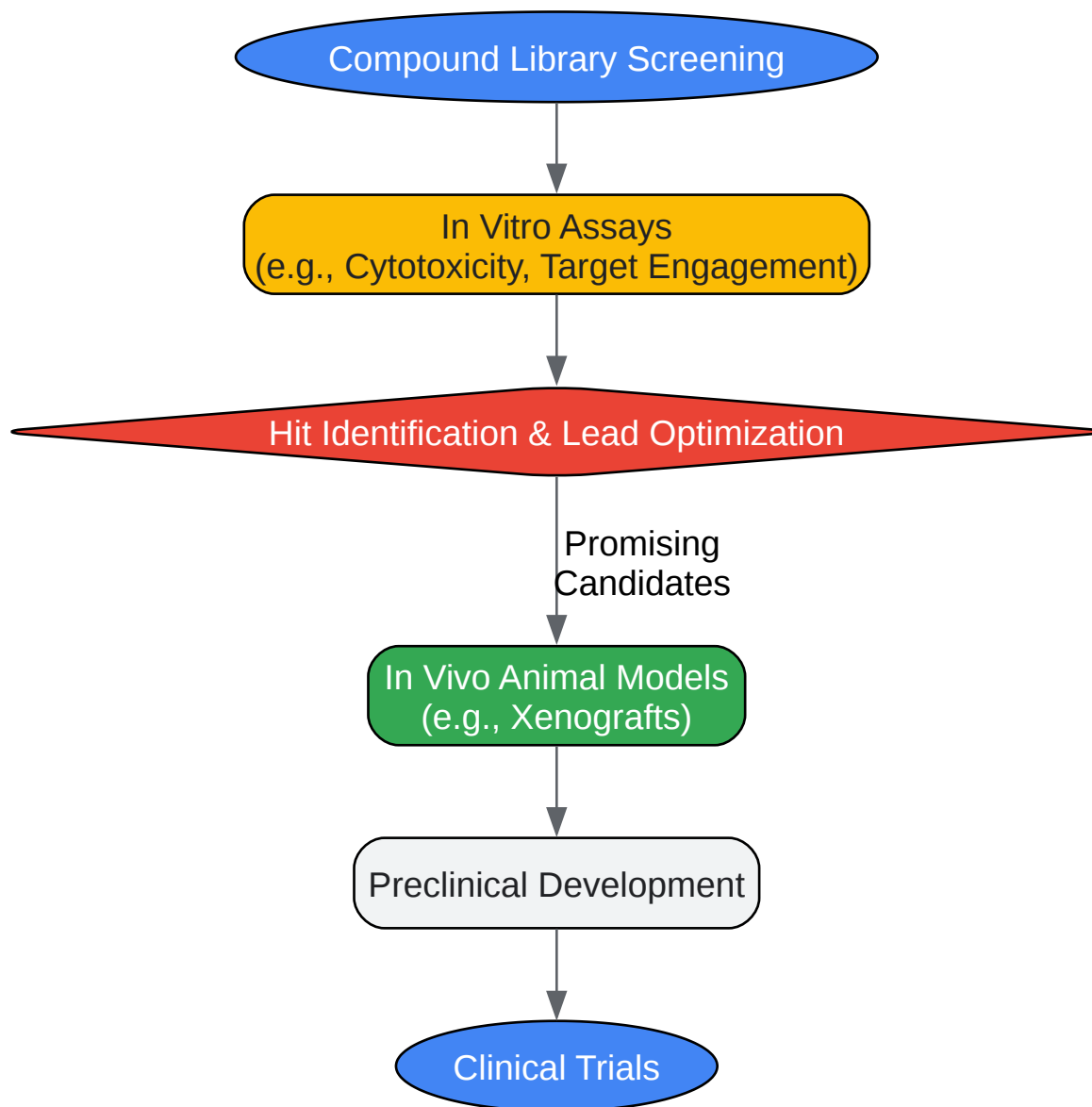
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the general signaling pathway of cardiotonic steroids and a typical workflow for screening anti-cancer compounds.



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Caption: General signaling pathway of cardiotoxic steroids.



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Caption: Experimental workflow for anti-cancer drug discovery.

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References

- 1. caymanchem.com [caymanchem.com]
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